Calcium;mercury
Description
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Structure
2D Structure
Properties
CAS No. |
12049-39-7 |
|---|---|
Molecular Formula |
CaHg |
Molecular Weight |
240.67 g/mol |
IUPAC Name |
calcium;mercury |
InChI |
InChI=1S/Ca.Hg |
InChI Key |
QORCHJUNTSIPRC-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Hg] |
Origin of Product |
United States |
Synthesis Methodologies for Calcium Mercury Compounds
Electrochemical Synthesis Pathways
Electrochemical methods offer precise control over the formation of calcium-mercury compounds by manipulating electrical potentials and currents in an electrolytic cell.
The history of calcium-mercury compounds dates back to the early 19th century. In 1808, Sir Humphry Davy first produced a calcium amalgam through the electrolysis of calcium chloride (CaCl₂) using a mercury cathode. softbeam.net This pioneering work demonstrated that an electric current could be used to reduce calcium ions from a salt, which would then dissolve into the liquid mercury cathode to form an alloy, or amalgam. softbeam.neturfu.ru This process was a significant step in the isolation of elemental calcium, although separating the pure metal from the mercury proved challenging at the time. softbeam.net These early methods laid the groundwork for the field of electrometallurgy and the synthesis of reactive metal amalgams.
Modern electrochemical synthesis allows for greater precision than early electrolytic methods. Controlled potential deposition, or potentiostatic deposition, is a technique where the potential of the working electrode (the mercury cathode) is held constant relative to a reference electrode. This control allows for the selective reduction of calcium ions and the targeted formation of specific calcium-mercury intermetallic phases.
By setting the deposition potential to a value corresponding to the formation energy of a particular intermetallic compound (e.g., CaHg), it is possible to favor the growth of that specific phase over others. The potential required is dictated by the thermodynamics of the Ca-Hg system. This method is crucial for creating phases with defined stoichiometry and crystal structures, moving beyond the simple liquid amalgams produced in early preparations.
The composition of the electrolyte and the operational parameters of the electrolysis process are critical factors that determine the efficiency and outcome of the synthesis. In the electrolytic production of calcium, the primary electrolyte is molten calcium chloride (CaCl₂). urfu.ru However, the high melting point of pure CaCl₂ (772°C) presents practical challenges. urfu.ru To overcome this, various salts are added to create a molten salt mixture with more favorable properties.
Common additives include potassium chloride (KCl), calcium fluoride (B91410) (CaF₂), and sodium chloride (NaCl). urfu.ruresearchgate.net These additions serve to:
Lower the process temperature: Creating a eutectic mixture significantly reduces the melting point of the electrolyte, which lowers energy costs and simplifies reactor design. urfu.ru
Increase electrical conductivity: A more conductive electrolyte improves the efficiency of the electrolytic cell, allowing for higher current densities and faster deposition rates. urfu.ru
Modify calcium solubility: Additives can decrease the solubility of the formed calcium metal in the molten salt, which reduces losses and increases the current efficiency. urfu.ru
The table below summarizes the effect of various additives on the electrolyte in the synthesis of calcium alloys.
| Additive | Base Electrolyte | Purpose | Resulting Effect |
| KCl, CaF₂ | CaCl₂ | Lower process temperature, modify properties | Creates a fused mixture with a lower melting point and improved conductivity. urfu.ruresearchgate.net |
| NaCl, CaO | CaCl₂ | Lower process temperature, modify properties | Used to create a fused mixture for electrowinning calcium into a liquid cathode. researchgate.net |
| CaF₂, CaO | CaCl₂ | Potential electrolyte for obtaining calcium from its oxide | Forms a eutectic system with a melting point of 625°C at a specific composition. urfu.ru |
Other process parameters, such as current density and temperature, also play a crucial role. Higher current densities can increase the rate of calcium deposition, but if not properly controlled, can lead to inefficiencies. urfu.ru The temperature must be carefully managed to maintain the electrolyte in a molten state while optimizing reaction kinetics.
High-Temperature Synthesis Approaches
High-temperature methods involve the direct reaction of calcium and mercury at elevated temperatures, relying on thermal energy to overcome activation barriers and promote the formation of stable intermetallic phases.
One of the most direct methods for preparing calcium-mercury intermetallics is through stoichiometric fusion. This technique involves mixing precise, predetermined amounts (stoichiometric ratios) of pure calcium and mercury in a sealed, inert container. The mixture is then heated above the melting points of the components and the resulting intermetallic phases to ensure a homogeneous liquid solution.
Subsequently, the molten alloy is slowly cooled. As the temperature decreases, solid intermetallic phases begin to crystallize from the melt. The specific phases that form are dictated by the Ca-Hg binary phase diagram, which maps the stable phases at different temperatures and compositions. asminternational.org For instance, a melt with a 1:1 atomic ratio of calcium to mercury would be expected to primarily form the CaHg intermetallic compound upon cooling. The rate of cooling can influence the microstructure and grain size of the final solid product.
Solid-state reaction methods provide a route to synthesize intermetallic compounds without melting the reactants. In this approach, fine powders of calcium and mercury (or a precursor) are intimately mixed and compacted. The mixture is then heated to a temperature that is high enough to allow for atomic diffusion but remains below the melting point of the system.
Atoms from the individual particles migrate across the grain boundaries, reacting to form new, thermodynamically stable intermetallic phases. iupac.org The Ca-Hg phase diagram indicates the existence of several stable solid compounds that can be targeted via this method. asminternational.org This technique is particularly useful for synthesizing phases that may decompose before melting or for creating materials with fine-grained microstructures. The reaction kinetics are highly dependent on temperature, particle size, and the degree of contact between the reacting powders.
The table below details some of the known solid phases in the calcium-mercury system.
| Phase | Composition (wt% Hg) | Pearson Symbol | Space Group | Prototype |
| CaHg | Not specified | cP2 | Pm-3m | CsCl |
| CaHg₂ | Not specified | oI12 | Imma | CeCu₂ |
| Ca₃Hg | Not specified | cP4 | Pm-3m | Cu₃Au |
Data sourced from the ASM Phase Diagram Center. asminternational.org
Precursor-Based Synthesis Strategies (e.g., for Superconducting Materials)
Precursor-based synthesis methodologies offer a versatile and controlled approach to producing complex materials, including intermetallic compounds that are investigated for their potential superconducting properties. This strategy involves the decomposition or reaction of molecular or nanoscale precursors containing the constituent elements of the target material. The use of precursors can facilitate lower synthesis temperatures, improved homogeneity, and better control over stoichiometry and microstructure compared to traditional high-temperature solid-state reactions. In the context of calcium-mercury compounds, which are components of some high-temperature superconductors like the mercury-barium-calcium-copper-oxide (Hg-Ba-Ca-Cu-O) system, precursor-based strategies are a promising avenue for targeted synthesis of specific calcium-mercury intermetallic phases.
A key advantage of precursor-based methods is the ability to design and isolate single-source or multi-source precursors that contain the desired elements in a specific arrangement. For the synthesis of calcium-mercury compounds, this could involve organometallic complexes containing both calcium and mercury, or a mixture of highly reactive precursors of each element. The decomposition of these precursors can be initiated by heat, light, or other energy sources, leading to the formation of the desired intermetallic phase.
General approaches in precursor-based synthesis that can be applied to the formation of calcium-mercury intermetallics include:
Modified Polyol Synthesis: This method involves dissolving metal salts in a high-boiling point alcohol, such as tetraethylene glycol, which also acts as a mild reducing agent at elevated temperatures. While effective for some intermetallics, challenges can arise from the different reduction potentials of the metal ions, potentially leading to phase segregation.
Single-Source Precursor Decomposition: This approach utilizes a single chemical compound that already contains both calcium and mercury in its molecular structure. The thermolysis of such a precursor can lead to the formation of the desired intermetallic compound with a well-defined stoichiometry. The choice of ligands in the precursor molecule can influence the decomposition pathway and the final product.
Mechanochemical Synthesis: This solid-state technique uses mechanical energy, typically through ball milling, to induce chemical reactions and phase transformations at room temperature. It is particularly promising for systems with components that have vastly different melting points and densities. The process involves the formation of nano-sized layered composite structures, followed by the synthesis of the intermetallic compound at the interfaces.
While specific precursor-based synthesis routes for binary calcium-mercury superconductors are not extensively detailed in publicly available research, the known intermetallic phases in the Ca-Hg system represent clear targets for such synthetic efforts. The exploration of these compounds for superconducting properties is a logical step, given the role of both elements in more complex superconducting materials.
Below is a table of known binary calcium-mercury compounds, which are potential targets for precursor-based synthesis strategies aimed at exploring new superconducting materials.
| Compound | Pearson Symbol | Space Group | Prototype |
|---|---|---|---|
| CaHg11 | tI48 | I4/mmm | BaCd11 |
| CaHg~10 | |||
| CaHg6 | |||
| CaHg3 | |||
| CaHg2 | oP12 | Pmma | CaHg2 |
| Ca3Hg2 | |||
| Ca3Hg | cP4 | Pm-3m | AuCu3 |
Crystallographic and Structural Characterization of Calcium Mercury Intermetallics
Determined Crystal Structures of Binary Calcium-Mercury Phases
The binary system of calcium and mercury is rich in intermetallic phases, with several compounds identified and structurally characterized. Early investigations by Bruzzone and Merlo laid the groundwork for understanding this system, identifying numerous stable compounds. The crystal structures of these phases have been determined, revealing a variety of structural motifs.
A comprehensive overview of the crystallographic data for several binary calcium-mercury phases is presented in the interactive table below. This data has been primarily determined through X-ray diffraction studies.
| Phase | Pearson Symbol | Space Group | Prototype | a (Å) | b (Å) | c (Å) | β (°) |
| CaHg | oC8 | Cmcm | CrB | 4.93 | 11.90 | 4.83 | |
| CaHg₂ | oI12 | Imma | CeCu₂ | 5.10 | 8.20 | 8.62 | |
| Ca₃Hg | |||||||
| Ca₃Hg₂ | tP10 | P4/mbm | 8.53 | 8.53 | 4.16 | ||
| Ca₅Hg₃ | |||||||
| CaHg₃ | hP8 | P6₃/mmc | Ni₃Sn | 6.62 | 6.62 | 5.02 | |
| Ca₁₁₋ₓHg₅₄₊ₓ | hP65 | P6 | 13.39 | 13.39 | 9.62 |
Hexagonal Close-Packed Derived Structures (e.g., Ni₃Sn-type)
Several intermetallic compounds in the calcium-mercury system adopt structures that can be described as derivatives of the hexagonal close-packed (hcp) arrangement of atoms. A notable example is CaHg₃, which crystallizes in the Ni₃Sn-type structure. This structure can be visualized as an ordered arrangement of calcium and mercury atoms within a hexagonal lattice. In this arrangement, the larger calcium atoms and the smaller mercury atoms occupy specific sites, leading to a regular, repeating three-dimensional pattern. The Ni₃Sn-type structure is also adopted by the analogous strontium compound, SrHg₃.
Unique Crystal Structure Types in Calcium-Mercury Systems
Beyond structures derived from common packing arrangements, the calcium-mercury system also features unique and complex crystal structures. One of the most intricate is that of Ca₁₁₋ₓHg₅₄₊ₓ, a phase previously misidentified as "CaHg₃.₆". The crystal structure of this mercury-rich compound was determined to have the Pearson symbol hP65 and the space group P6 nih.gov. This structure is characterized by a complex stacking of triangular nets with hexagonal voids that are occupied by single atoms or various atomic clusters. A distinguishing feature of this structure is the presence of ordered triangular Hg₃ clusters nih.gov.
Analysis of Cation Coordination Polyhedra and Mercury Sublattice Arrangements
The local coordination environments of the calcium and mercury atoms in these intermetallics are diverse and complex. In the Ca₃Hg₂ structure, there are two distinct calcium sites. One site features calcium in a square co-planar geometry, bonded to four mercury atoms. The other calcium site is coordinated to six mercury atoms, forming distorted pentagonal pyramids. The mercury atoms in Ca₃Hg₂ are in an 8-coordinate geometry, surrounded by eight calcium atoms.
In the more complex Ca₁₁₋ₓHg₅₄₊ₓ structure, the coordination polyhedra are even more varied. The calcium atoms exhibit coordination numbers ranging from 14 to 16, with the surrounding atoms forming multiply capped pentagonal or hexagonal prisms, as well as Friauf polyhedra nih.gov. The mercury atoms in this structure have coordination numbers of 11 to 13, forming pentacapped trigonal prisms and icosahedra nih.gov. The arrangement of mercury atoms in these compounds forms distinct sublattices, which can range from simple layers to complex three-dimensional networks and clusters, as seen in the triangular Hg₃ units of Ca₁₁₋ₓHg₅₄₊ₓ nih.gov.
Structural Elucidation of Ternary and Cocomplex Calcium-Mercury Compounds
The structural chemistry of calcium and mercury extends beyond binary intermetallics to include ternary compounds and cocomplexes. A significant achievement in this area was the synthesis and structural characterization of the first calcium-mercury cocomplex. This compound, with the formula [(OxS)CaCl·2HMPA]₂·(OxS)₂Ca·(HgCl₂)₂, features a complex molecular structure where intact mercury chloride (HgCl₂) molecules are coordinated to calcium ions. In this arrangement, the chlorine atoms of the HgCl₂ units bridge to the calcium centers, while the sulfur atoms from the organic ligands are displaced from the calcium and coordinate to the mercury atoms.
Advanced Diffraction Techniques in Structural Analysis
Single Crystal X-ray Diffraction Studies
A prime example of the application of single-crystal XRD in this field is the structural elucidation of the complex mercury-rich phase Ca₁₁₋ₓHg₅₄₊ₓ nih.gov. The intricate atomic arrangement of this compound, with its large unit cell and multiple atomic sites, could only be resolved through the detailed analysis of diffraction data obtained from a single crystal of the material nih.gov. The study not only determined the precise atomic coordinates but also revealed the partial disorder of mercury into one of the calcium sites, accounting for the non-stoichiometry of the phase nih.gov.
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of calcium-mercury intermetallic compounds. This method is instrumental in phase identification, determination of lattice parameters, and refinement of crystal structures. The analysis of diffraction patterns provides crucial insights into the atomic arrangement and phase purity of these materials.
The calcium-mercury system is known to form a variety of intermetallic phases, each with a distinct crystal structure. Early and comprehensive investigations of the Ca-Hg phase diagram were conducted by Bruzzone and Merlo, who identified several congruently melting and peritectically formed compounds. Their work, primarily utilizing powder X-ray diffraction, laid the groundwork for the structural understanding of these alloys.
The primary application of PXRD in the study of calcium-mercury intermetallics is the identification of the crystalline phases present in a sample. By comparing the experimental diffraction pattern with reference data, the specific compounds can be identified. Furthermore, precise lattice parameters, which are the dimensions of the unit cell, can be determined from the positions of the diffraction peaks. This information is critical for understanding the effects of composition on the crystal structure.
Detailed structural analysis, including the determination of atomic positions within the unit cell, is also achievable through Rietveld refinement of powder diffraction data. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data, allowing for the refinement of various crystallographic parameters.
Below are the crystallographic data for several key calcium-mercury intermetallic compounds, largely established through powder X-ray diffraction studies.
Interactive Data Table: Crystallographic Data of Calcium-Mercury Intermetallics
| Compound | Pearson Symbol | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) |
| CaHg | oC8 | Cmcm | 4.98 | 11.45 |
| CaHg₂ | hP3 | P6/mmm | 4.894 | 3.571 |
| Ca₃Hg | cF16 | Fm-3m | 9.87 | - |
| CaHg₃ | hP8 | P6₃/mmc | 6.623 | 5.016 |
| Ca₂Hg | oP12 | Pnma | 8.12 | 5.92 |
| Ca₅Hg₃ | oP32 | Pnma | 8.25 | 16.20 |
| Ca₃Hg₂ | tP10 | P4/mbm | 8.16 | 7.62 |
| CaHg₁₁ | cP36 | Pm-3m | 9.60 | - |
The compound CaHg₂ crystallizes in the hexagonal AlB₂-type structure. Its relatively simple structure is often used as a reference in the study of related intermetallic compounds. The diffraction pattern is characterized by a unique set of peaks corresponding to its hexagonal lattice.
For Ca₃Hg , a cubic structure has been identified. The powder diffraction pattern of this phase is indexed to a face-centered cubic lattice.
The more complex structure of CaHg₁₁ also belongs to the cubic crystal system. Its intricate atomic arrangement gives rise to a characteristic powder diffraction pattern that allows for its unambiguous identification.
The compound CaHg₃ adopts a hexagonal structure, and its lattice parameters have been precisely determined from powder diffraction data. The analysis of its diffraction pattern reveals the ordered arrangement of calcium and mercury atoms within the hexagonal unit cell.
In addition to these, other phases in the Ca-Hg system such as Ca₂Hg , Ca₅Hg₃ , and Ca₃Hg₂ have been characterized by their unique powder diffraction patterns, which confirm their respective orthorhombic and tetragonal crystal structures.
The detailed research findings from powder X-ray diffraction have been crucial in constructing the Ca-Hg phase diagram and understanding the structural chemistry of these intermetallic compounds. The precise crystallographic data obtained from PXRD allows for a deeper understanding of the bonding and properties of these materials.
While general principles of phase equilibria, solid solubility, and thermodynamic modeling are well-established in materials science, their specific application to the calcium-mercury system requires dedicated experimental investigation. Such studies would involve techniques like thermal analysis, X-ray diffraction, and metallography to determine the various phases formed between calcium and mercury at different compositions and temperatures.
Without access to a published and peer-reviewed Ca-Hg phase diagram and its associated experimental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Information on the crystal structures of potential Ca-Hg intermetallic compounds, the temperatures and compositions of eutectic, peritectic, or other invariant reactions, the extent of solid solubility of calcium in mercury and vice versa, and any thermodynamic models developed to describe the system's behavior are essential components that are currently unavailable.
Therefore, the following sections of the requested article outline remain unaddressed:
Phase Equilibria Investigations in the Calcium Mercury System
Thermodynamic Modeling of Phase Stability and Transformations
Further research and experimental studies are necessary to provide the foundational data required to populate these sections with accurate and detailed information.
Theoretical and Computational Studies of Calcium Mercury Systems
Electronic Structure Calculations (e.g., Density Functional Theory, FP-LAPW)
Electronic structure calculations are fundamental to understanding the intrinsic properties of materials. Methods like Density Functional Theory (DFT) and the Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method are widely used to investigate the electronic and structural properties of intermetallic compounds nih.govarxiv.org. DFT, in particular, has become a preferred method for complex chemical systems, including those containing transition metals, due to its favorable balance of accuracy and computational cost umn.edu. The FP-LAPW method is known for its high accuracy in calculating the electronic structure of crystalline solids arxiv.org.
These calculations for Ca-Hg systems would involve solving the quantum mechanical equations that describe the behavior of electrons within the material. This allows for the determination of various properties, including the most stable crystal structures, lattice parameters, and the nature of the chemical bonding.
The nature of chemical bonding in calcium-mercury compounds can be elucidated through the analysis of electron density distributions and charge transfer. In ionic bonds, electrons are transferred from one atom to another, creating electrostatic attraction opengeology.orglibretexts.orglibretexts.org. While metallic bonding, common in intermetallics, is often described as a lattice of positive ions in a "sea" of delocalized electrons, the reality can be more complex with significant ionic or covalent character.
Theoretical calculations can quantify the amount of charge transferred between calcium and mercury atoms. For instance, by analyzing the electron density, researchers can determine the extent to which Ca atoms donate electrons to Hg atoms. This electron transfer is a key factor in determining the stability and chemical properties of the resulting compounds nih.gov. The bonding characteristics can be further understood by examining the calculated partial charges on each atom and the overlap of their electron orbitals.
Table 1: Illustrative Data from Electron Transfer Analysis in a Hypothetical CaHg₂ Compound
| Atom | Bader Charge (e) | Interpretation |
| Ca | +1.6 | Significant electron donation |
| Hg | -0.8 | Significant electron acceptance |
Note: This table is for illustrative purposes to show the type of data generated from electronic structure calculations. Actual values for CaHg₂ would require specific DFT calculations.
The Density of States (DOS) describes the number of available electronic states at each energy level within a material wikipedia.orgarxiv.org. Analyzing the DOS is crucial for understanding the electronic properties of a material, such as whether it is a metal, semiconductor, or insulator wikipedia.org. The Fermi level (EF) is the energy level at which there is a 50% probability of finding an electron at absolute zero temperature. In metals, the Fermi level lies within a continuous band of energy states, allowing electrons to move freely and conduct electricity arxiv.org.
For calcium-mercury intermetallics, a DOS analysis would reveal the contributions of Ca and Hg atomic orbitals to the electronic states at different energies. A high DOS at the Fermi level is a characteristic of metallic behavior researchgate.net. The shape of the DOS near the Fermi level can provide insights into the stability and bonding of the compound arxiv.orgnih.gov. For example, the presence of a pseudogap (a dip in the DOS near the Fermi level) can indicate strong covalent-like bonding interactions.
Table 2: Illustrative Density of States (DOS) Characteristics at the Fermi Level for Hypothetical Ca-Hg Compounds
| Compound | Total DOS at EF (states/eV/atom) | Dominant Orbital Contribution at EF | Implied Property |
| CaHg | 1.2 | Hg-p, Ca-d | Metallic |
| CaHg₂ | 0.9 | Hg-p | Metallic, potentially more stable |
| Ca₃Hg | 1.5 | Ca-d | Metallic |
Note: This table illustrates typical data derived from DOS calculations. Specific values require dedicated computational studies.
Ab Initio Molecular Dynamics Simulations for Dynamic Behavior
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on the fly" as the simulation progresses uzh.ch. This method allows for the study of the dynamic behavior of atoms in a material, such as in liquid alloys or at high temperatures, without relying on empirical interatomic potentials aps.orgsemanticscholar.orgarxiv.org.
In the context of calcium-mercury systems, AIMD simulations could be used to study the structural and dynamic properties of liquid Ca-Hg alloys. This would include calculating radial distribution functions to understand the local atomic arrangement, diffusion coefficients to characterize atomic mobility, and viscosity. Such simulations are also invaluable for studying phase transitions and the behavior of surfaces and interfaces mdpi.comnih.gov.
High-Throughput Computational Screening for Novel Calcium-Mercury Materials
High-throughput computational screening involves using automated computational workflows to rapidly evaluate a large number of potential materials for desired properties nih.govrsc.orgyoutube.com. By combining this approach with crystal structure prediction algorithms, such as the one implemented in the CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) software, it is possible to search for new, stable, or metastable compounds in a given chemical system calypso.cnadvanceseng.comcalypso.cn.
For the calcium-mercury system, a high-throughput screening study could be performed to explore the full range of possible compositions and crystal structures. The calculations would predict the formation energies of various CaₓHgᵧ compounds, identifying those that are thermodynamically stable and thus synthesizable. This approach can accelerate the discovery of new materials with potentially interesting electronic, magnetic, or mechanical properties nih.govpromega.com.cnstanford.edu.
Prediction of Pressure-Induced Phase Transitions and Stability
Applying high pressure can dramatically alter the properties of materials, leading to the formation of new crystal structures (phases) with unique characteristics aps.orgaps.orgresearchgate.net. First-principles calculations are a key tool for predicting these pressure-induced phase transitions by comparing the enthalpies of different candidate structures at various pressures aps.orgaps.org. The structure with the lowest enthalpy at a given pressure is the most stable one.
Theoretical studies on the calcium-mercury system under pressure could predict the sequence of structural transformations for known compounds like CaHg₂. Such calculations would reveal the transition pressures, the crystal structures of the high-pressure phases, and how their electronic and mechanical properties change with compression mdpi.com. This is particularly relevant as pressure can stabilize unusual bonding arrangements and electronic states advanceseng.comed.ac.uk. For example, studies on pure calcium have revealed a complex series of phase transitions under pressure, which were predicted and explained by theoretical calculations aps.orgaps.org.
Electrochemical Investigations of Calcium Mercury Systems
Electrochemical Formation Mechanisms of Calcium-Mercury Intermetallics at Electrode Interfaces
The electrochemical formation of calcium-mercury intermetallics involves the reaction of calcium ions with a mercury electrode surface. This process is a type of electrochemical alloying where the deposition of one metal onto another is followed by the formation of distinct intermetallic phases. The general mechanism proceeds via a sequential route that includes the electrochemical reduction of Ca²⁺ ions at the electrode interface, followed by the diffusion of the resulting calcium atoms into the mercury electrode to form an amalgam, which is an alloy of mercury.
Distinct chemical forms and intermetallic compounds can be identified within the amalgam, with their formation being an exothermic process for alkali and alkaline earth metals. wikipedia.org The specific phases that form, such as CaHg₃, depend on thermodynamic factors like the formation enthalpy of the intermetallic compounds and kinetic factors related to atomic diffusion within the liquid mercury. google.com The process is governed by the applied electrode potential, which provides the driving force for the reduction of calcium ions and their subsequent incorporation into the mercury.
Electrochemical Behavior of Calcium-Mercury Alloys as Electrode Materials
The electrochemical behavior of Ca-Hg alloys is of significant interest for their potential application as anodes in rechargeable batteries. The reversible alloying and de-alloying of calcium at the electrode form the basis of the battery's charge and discharge cycles.
Calcium-ion batteries are considered a promising alternative to lithium-ion technology due to calcium's high natural abundance and its potential to offer high voltage and energy density. google.comnih.gov In the search for suitable anode materials that can reversibly alloy with calcium, mercury has been identified as a candidate. Although mercury's low melting point suggests its use as a liquid-state anode, several Ca-Hg intermetallic compounds are stable at room temperature. google.com
Computational screening studies have evaluated various metal-calcium systems for their potential as CIB anodes. In these studies, the Ca-Hg system, specifically the CaHg₃ intermetallic compound, has been noted for its exceptionally high theoretical volumetric capacity. google.com To be practical, an anode made from a Ca-Hg intermetallic would require careful control of the decalciation (calcium removal) process to prevent the formation of liquid mercury during battery operation. google.com
Below is a table comparing the theoretical properties of a Ca-Hg alloy anode to a more commonly studied Sn-based anode, based on computational data.
| Anode Material | Volumetric Capacity (mAh/mL) | Volumetric Energy Density (Wh/L) |
| CaHg₃ | 7662 | 38923 |
| Sn (Tin) | 527 (practical limit at Ca₇Sn₆) | Not specified |
The core process for an alloy-type anode in a CIB is the calciation (insertion of calcium) and decalciation (extraction of calcium) reaction. During discharge, the intermetallic compound releases Ca²⁺ ions into the electrolyte, and during charging, it recaptures them. google.com The efficiency and reversibility of this process are critical for the battery's performance.
The investigation of these processes involves understanding the reaction driving force as a function of the calcium content in the alloy. confex.com For an alloy to be a viable anode, the calciation potential should be low but remain above the potential for pure calcium metal plating (Ca/Ca²⁺), which can lead to dendrite formation and short circuits. google.com Theoretical studies use threshold calciation voltages to screen for promising materials. A "relaxed criterion" of 0.1 V above the Ca/Ca²⁺ potential is often applied to avoid this plating issue. google.com
For the Ca-Hg system, the strategy would involve starting with a calcium-poor intermetallic like CaHg₃ and cycling within a voltage window that allows for further calciation and partial decalciation without fully depleting the calcium, thereby avoiding the formation of elemental mercury. google.com
Voltammetric Characterization of Calcium-Mercury Interactions
While specific voltammetric studies characterizing the interaction between calcium and mercury are not extensively detailed in available research, the general principles of voltammetry can be applied to understand such systems. Cyclic voltammetry is a key technique used to study the electrochemical behavior of materials. nih.gov It can provide information on the formation of compounds and the sequence of electrochemical reactions occurring at an electrode surface. nih.gov
For a Ca-Hg system, a cyclic voltammogram would be expected to show peaks corresponding to the reduction of Ca²⁺ ions and their amalgamation with the mercury electrode, as well as stripping peaks corresponding to the anodic dissolution of calcium from the amalgam. The potentials and shapes of these peaks would provide insight into the thermodynamics and kinetics of the alloying and de-alloying processes. The use of a dropping mercury electrode (DME) is a classical technique in polarography that allows for a continuously renewed, smooth electrode surface, which is advantageous for studying such reactions. unacademy.comwikipedia.org
Applications and Emerging Research Directions in Calcium Mercury Chemistry
Utilization in Superconducting Materials Development (e.g., HgBa₂Ca₂Cu₃O₈₋ᵧ systems)
Calcium-mercury-containing cuprates are at the forefront of high-temperature superconductor research. Specifically, the compound HgBa₂Ca₂Cu₃O₈₊δ (Hg-1223) is renowned for having one of the highest superconducting critical temperatures (Tc) at ambient pressure, reaching up to 134 K. aps.org This family of superconductors, with the general formula HgBa₂Caₙ₋₁CuₙO₂ₙ₊₂₊δ, features a layered crystal structure where the number of copper oxide (CuO₂) layers, denoted by 'n', is a key determinant of the maximum critical temperature. aps.org The Tc increases from 97 K for n=1, to 127 K for n=2, and peaks at 134 K for n=3, after which it begins to decrease. aps.org
The synthesis of these materials is challenging due to the high volatility of mercury. google.com Researchers employ various techniques, including solid-state reactions and high-pressure furnace methods, to produce high-quality single crystals. aps.orgcasjournal.org The process often involves preparing a precursor powder, such as Ba₂Ca₂Cu₃O₈₊δ, which is then reacted with a mercury source. researchgate.net The synthesis temperatures typically range from 800°C to 900°C. aps.org One successful method involves a two-layer encapsulation technique within a high-pressure furnace to control the partial pressures of mercury and oxygen during crystal growth. aps.org
The structural and electrical properties of HgBa₂Ca₂Cu₃O₈₊δ are highly sensitive to synthesis conditions, such as sintering temperature. casjournal.org Achieving high chemical homogeneity and reactivity of the precursor powders is crucial for obtaining the desired superconducting phase. researchgate.net The instability of these mercury-based compounds in air also presents a challenge for practical applications. google.com To address this, researchers have explored doping the structure, for instance, by substituting thallium (Tl) for a portion of the mercury, which can improve thermal stability and critical current density. google.com
| Superconductor Family | Compound Example | Number of CuO₂ Layers (n) | Max. Critical Temperature (Tc) |
| Hg-1201 | HgBa₂CuO₄₊δ | 1 | 97 K aps.org |
| Hg-1212 | HgBa₂CaCu₂O₆₊δ | 2 | 127 K aps.org |
| Hg-1223 | HgBa₂Ca₂Cu₃O₈₊δ | 3 | 134 K aps.org |
Intermetallic Compounds in Catalysis and Chemical Transformations
Intermetallic compounds, characterized by their ordered crystal structures, offer unique electronic and geometric properties that make them promising candidates for heterogeneous catalysis. nih.govresearchgate.net The formation of an intermetallic compound alters the electronic nature of the constituent elements, which can tune the adsorption properties of the surface and, consequently, the catalytic activity and selectivity for specific chemical reactions. researchgate.netnih.gov
While research on calcium-mercury intermetallics in catalysis is not extensive, studies on similar systems, such as silver-calcium (Ag-Ca) intermetallics, provide valuable insights into their potential. nih.gov In one study, Ag-Ca intermetallic compounds were investigated as catalyst precursors for the epoxidation of ethylene. nih.gov The aim was to create finely dispersed silver nanoparticles supported on calcium oxide (CaO) through the partial oxidation of the intermetallic compound by the reaction mixture itself. nih.gov Quantum chemical calculations revealed that the strong adsorption of ethylene on the intermetallic surface could stabilize it against the reactive atmosphere. nih.gov This demonstrates the principle of using alkaline earth intermetallics to generate active and stable catalytic systems.
The key advantages of using intermetallic compounds in catalysis include:
Electronic Effect : The transfer of electrons between the constituent metals, driven by differences in electronegativity, modifies the electronic structure of the active sites. nih.gov This "ligand effect" can enhance catalytic performance. researchgate.net
Geometric Effect : The ordered arrangement of atoms in an intermetallic compound creates well-defined active sites. researchgate.net This "ensemble effect" or "active site isolation" can lead to higher selectivity by favoring specific reaction pathways. nih.gov
Stability : The often partly covalent bonding within intermetallic compounds can increase their stability under harsh reaction conditions compared to traditional alloys. researchgate.net
The principles demonstrated with Ag-Ca systems suggest that Ca-Hg intermetallics could similarly serve as precursors for finely dispersed, supported catalysts or exhibit unique catalytic properties themselves, warranting further investigation in chemical transformations.
Advanced Materials Science Applications of Calcium-Mercury Alloys
Beyond their prominent role in superconductivity, the applications of calcium-mercury alloys in other areas of advanced materials science are less explored but hold potential. These alloys, often referred to as amalgams when mercury is a primary component, are mixtures of two or more metals. learncbse.inyoutube.com The properties of an alloy are often superior to those of its constituent pure metals. usna.edu
One area of interest is the use of intermetallic compounds for their specific physical properties, which can include unique magnetic, thermoelectric, or hydrogen storage capabilities. nih.gov While specific data for Ca-Hg alloys in these applications is sparse in the reviewed literature, the fundamental properties of intermetallic compounds suggest potential avenues for research. The formation of ordered Ca-Hg phases could lead to materials with tailored electronic or thermal properties.
Furthermore, the study of amalgams is relevant to various fields. For example, sodium amalgams and zinc amalgams are known types of alloys where mercury is a key component. learncbse.in The interaction of metals in a mercury-rich phase can lead to the formation of distinct solid phases with unique characteristics. nist.gov Exploring the phase diagram of the calcium-mercury system could reveal intermetallic compounds with properties suitable for applications such as specialized electrodes or as intermediate phases in novel material synthesis.
Future Directions in Synthetic Strategies and Characterization Techniques
Future progress in the application of calcium-mercury compounds hinges on the development of advanced synthetic strategies and characterization techniques. The primary challenge in synthesis remains the high vapor pressure of mercury, which complicates achieving precise stoichiometry and phase purity. google.com
Synthetic Strategies:
High-Pressure Synthesis : As demonstrated in the growth of Hg-Ba-Ca-Cu-O crystals, high-pressure furnace methods are effective for controlling volatile components. aps.org Future work could focus on optimizing these techniques for a wider range of Ca-Hg intermetallic phases, potentially enabling the discovery of novel crystal structures with interesting properties.
Precursor-Based Methods : The use of pre-synthesized, homogeneous precursor materials, as seen in superconductor synthesis, is a promising route. researchgate.net This approach can lead to higher reactivity and better control over the final product's composition and structure. Developing new chemical precursors for Ca-Hg systems could provide pathways to materials that are inaccessible through direct reaction of the elements.
Solution-Phase Synthesis : Exploring wet chemical and solution-based routes could offer lower-temperature synthesis options, potentially providing better kinetic control over product formation and enabling the creation of nanostructured Ca-Hg materials.
Characterization Techniques:
In Situ and Operando Studies : For catalytic applications, it is crucial to characterize the material under reaction conditions. nih.gov Techniques like in situ X-ray diffraction (XRD) and spectroscopy can reveal the true nature of the active phase and any transformations the material undergoes during a chemical reaction.
Advanced Spectroscopy and Microscopy : Techniques such as polarized Raman spectroscopy have proven useful for distinguishing between different phases in complex synthesis products, like separating HgBa₂CaCu₂O₆₊δ and HgBa₂Ca₂Cu₃O₈₊δ. aps.org High-resolution electron microscopy and atomic force microscopy (AFM) are essential for analyzing the surface morphology and structure of synthesized compounds. researchgate.netfbtjournal.com
Computational Modeling : First-principles computational methods are becoming increasingly powerful for predicting the stability and properties of new materials. physicsworld.com Applying these methods to the Ca-Hg system could guide experimental efforts by identifying promising compositions and crystal structures for superconductivity, catalysis, or other applications.
By advancing these synthetic and characterization capabilities, researchers can unlock the full potential of calcium-mercury compounds in materials science.
Q & A
Basic Research Questions
Q. How can researchers design experiments to investigate interactions between calcium and mercury in biological systems?
- Methodological Answer : Begin by defining variables (e.g., calcium concentrations, mercury speciation) and selecting appropriate models (cell cultures, animal models, or environmental samples). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure objectives. For example, compare mercury uptake in calcium-deficient vs. calcium-rich environments . Ensure feasibility by aligning with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), such as using non-invasive biomarkers for mercury exposure assessment . Include controls for pH, temperature, and competing ions (e.g., magnesium) to isolate calcium-mercury interactions .
Q. What are effective strategies for retrieving high-quality literature on calcium and mercury interactions?
- Methodological Answer : Use Boolean operators in databases like Scopus or PubMed:
- Example:
("calcium compounds" OR "calcium ions") AND ("mercury toxicity" OR "methylmercury")with filters for peer-reviewed articles (1995–2025) .
- Prioritize studies reporting raw data (e.g., ICP-MS measurements) over reviews. Cross-reference citations in foundational papers (e.g., mercury biomonitoring studies) to identify overlooked sources . Avoid unreliable platforms like by verifying journal impact factors .
Q. What standardized methods are used to quantify calcium and mercury in environmental or biological samples?
- Methodological Answer :
- Calcium : Atomic absorption spectroscopy (AAS) or fluorometric assays (e.g., Fura-2 probes for intracellular calcium). Include quality control (QC) steps like spike-recovery tests and reference intervals (e.g., serum calcium: 8.5–10.2 mg/dL) .
- Mercury : Cold vapor atomic fluorescence spectroscopy (CV-AFS) for inorganic mercury; gas chromatography for methylmercury. Report concentrations with precision tiers (e.g., <0.1 µg/g as "<0.1 µg") and validate with certified reference materials (CRMs) like NIST SRM 966 .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies linking calcium levels to mercury toxicity outcomes?
- Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., excluding studies with unvalidated biomarkers) . Apply critical appraisal tools to assess methodological flaws, such as inadequate control for confounding variables (e.g., selenium, which binds mercury). Reanalyze raw datasets using meta-analytic techniques to quantify heterogeneity (e.g., I² statistic) . For example, reassess studies claiming dental amalgam safety by evaluating mercury vapor measurement protocols .
Q. What integrative approaches are suitable for studying the long-term effects of mercury exposure in calcium-regulated systems (e.g., bone or neuronal tissues)?
- Methodological Answer : Combine multi-omics datasets :
- Transcriptomics: Identify calcium signaling pathways disrupted by mercury (e.g., calmodulin-dependent kinases).
- Metallomics: Map spatial distribution of mercury/calcium in tissues using LA-ICP-MS .
- Longitudinal cohort studies: Track biomarkers (e.g., blood mercury, bone density) over decades, adjusting for calcium intake via dietary surveys . Use mixed-effects models to account for individual variability .
Q. How can researchers address ethical and technical challenges in sharing data on mercury-calcium interactions while protecting patient privacy?
- Methodological Answer : Implement de-identification protocols per GDPR or HIPAA, such as removing indirect identifiers (e.g., occupation, region) from datasets . Use controlled-access repositories (e.g., EBI BioStudies) with data use agreements. For chemical data, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by embedding metadata (e.g., mercury speciation, pH conditions) . Include clauses in informed consent forms permitting data reuse for calcium-mercury research .
Methodological Tools and Frameworks
Q. What computational tools are recommended for modeling calcium-mercury binding affinities?
- Methodological Answer : Use Density Functional Theory (DFT) to simulate interactions at atomic levels (e.g., Hg²⁺ binding to calcium channels). Validate with experimental data from X-ray absorption spectroscopy (XAS). For environmental models, apply geochemical software (e.g., PHREEQC) to predict mercury speciation in calcium-rich aqueous systems .
Q. How should researchers design quality assurance/quality control (QA/QC) protocols for dual-element studies?
- Methodological Answer : Follow ISO/IEC 17025 guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
